4-(3,4-Dichlorophenoxyl)butan-1-amine
Overview
Description
Scientific Research Applications
Asymmetric Synthesis of Amines
4-(3,4-Dichlorophenoxyl)butan-1-amine can be used in the asymmetric synthesis of amines. Ellman et al. (2002) described N-tert-Butanesulfinyl imines as versatile intermediates for this purpose, providing a method for efficiently synthesizing a wide range of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).
Chemical Library Construction
Chiang et al. (2009) utilized butan-1-amine, a simplified structural core compound, in constructing a minilibrary via solution-phase synthesis. This method involved coupling core amino compounds with carboxylic acids to explore their cytotoxic effects on cells (Chiang et al., 2009).
Crystal Structure Analysis
Jebas et al. (2013) synthesized butyrate and 1,3-dioxane derivatives, characterizing their structures through spectroscopic techniques and single crystal X-ray diffraction. This research contributes to the understanding of crystal structures in chemical compounds (Jebas et al., 2013).
Hemostatic and Wound Healing Applications
Phuong et al. (2019) explored the use of catechol moiety, conjugated to polymers, for developing bio-adhesive materials. These materials showed potential as hemostatic and wound-healing agents, demonstrating the biomedical applications of chemical compounds like 4-(3,4-Dichlorophenoxyl)butan-1-amine (Phuong et al., 2019).
properties
IUPAC Name |
4-(3,4-dichlorophenoxy)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCVNISIUDHMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.